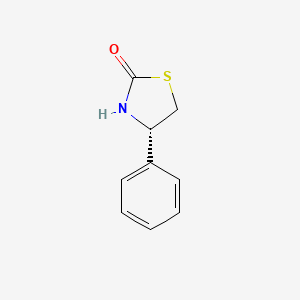

(4S)-4-Phenyl-1,3-thiazolidin-2-one

Description

Properties

CAS No. |

840454-19-5 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(4S)-4-phenyl-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1 |

InChI Key |

FROGLEWKVOIXBM-MRVPVSSYSA-N |

Isomeric SMILES |

C1[C@@H](NC(=O)S1)C2=CC=CC=C2 |

Canonical SMILES |

C1C(NC(=O)S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Significance of the 1,3 Thiazolidin 2 One Heterocyclic Scaffold in Organic Synthesis and Medicinal Chemistry

The 1,3-thiazolidin-2-one core is a prominent heterocyclic scaffold in the fields of organic synthesis and medicinal chemistry. Thiazolidinones, in general, are known to exhibit a wide range of biological activities. The thiazolidin-4-one ring, a related structure, is susceptible to modifications at various positions, which allows for the creation of new compounds with desired properties. nih.gov

The versatility of the thiazolidinone scaffold has led to its incorporation into a diverse array of molecules with potential therapeutic applications. Research has shown that derivatives of 1,3-thiazolidin-4-one possess a broad spectrum of biological activities, including:

Anti-inflammatory mdpi.comindexcopernicus.com

Antiviral mdpi.comresearchgate.net

Antiparasitic nih.gov

The main synthetic routes to 1,3-thiazolidine-4-ones often involve a three-component reaction between an amine, a carbonyl compound, and a mercapto-acid. researchgate.net This accessibility in synthesis further enhances the appeal of the thiazolidinone scaffold for developing new chemical entities.

Importance of Chiral Thiazolidinones with Defined Stereochemistry, with a Focus on the 4s Configuration

Chirality, or the "handedness" of a molecule, is a critical factor in drug design and development. mdpi.com Since biological systems like receptors and enzymes are themselves chiral, they often interact differently with the various stereoisomers of a chiral drug. mdpi.comnih.gov This can lead to significant differences in the pharmacological and toxicological profiles of enantiomers. mdpi.com

The United States Food and Drug Administration (FDA) issued guidelines in 1992 that emphasize the need to establish the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov This underscores the importance of working with single, pure enantiomers rather than racemic mixtures. nih.gov

In the context of thiazolidinones, the stereochemistry at the chiral centers can profoundly influence their biological activity. The (4S)-configuration of (4S)-4-Phenyl-1,3-thiazolidin-2-one specifies a particular three-dimensional arrangement of the phenyl group at the C4 position of the thiazolidinone ring. This defined stereochemistry is crucial for its specific interactions with biological targets. The use of a single enantiomer, such as the (4S) form, can lead to a more selective pharmacological profile and an improved therapeutic index compared to a racemic mixture. nih.gov

Application of 4s 4 Phenyl 1,3 Thiazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Antimicrobial Activity

Thiazolidinone derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov They can act against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov

One of the key mechanisms underlying their antibacterial action is the inhibition of bacterial enzymes. For instance, some 4-thiazolidinones have been reported to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Other derivatives have shown the ability to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov The presence of electron-withdrawing groups on the phenyl ring of the thiazolidinone scaffold has been shown to enhance antimicrobial potency. nih.gov

Furthermore, certain thiazolidinone derivatives can combat bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov For example, some derivatives have demonstrated the ability to inhibit biofilm formation in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

Antiviral Activity

The antiviral potential of (4S)-4-Phenyl-1,3-thiazolidin-2-one derivatives has been explored against a range of viruses. While some compounds have shown moderate activity against viruses like influenza A and vesicular stomatitis virus, their efficacy can vary significantly depending on the specific viral target.

A notable target for thiazolidinone-based antiviral agents is the HIV reverse transcriptase (RT), an enzyme crucial for the replication of the human immunodeficiency virus (HIV). ekb.eg Several 2,3-diaryl-1,3-thiazolidin-4-ones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a site on the RT enzyme that is distinct from the active site, inducing a conformational change that inhibits its function. The presence of specific substituents, such as a methyl group at the C-5 position of the thiazolidinone ring, has been linked to anti-HIV activity. orientjchem.org

Some derivatives have also been evaluated for activity against other viruses, including Herpes simplex virus, human coronavirus, and yellow fever virus, with varying degrees of success. ekb.egnih.gov

Anticancer Activity

The thiazolidinone scaffold is a promising framework for the development of novel anticancer agents. nih.gov These derivatives can exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. nih.govresearchgate.net

One of the primary mechanisms is the induction of apoptosis in cancer cells. This can be triggered through both reactive oxygen species (ROS)-dependent and ROS-independent pathways. nih.gov Some derivatives have been shown to increase the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netnih.gov

Furthermore, thiazolidinone derivatives can target specific signaling pathways that are often dysregulated in cancer. For example, some compounds have been shown to inhibit the activity of kinases such as c-Met and Ron, which are involved in tumor growth and metastasis. mdpi.com Others have demonstrated inhibitory effects on the NF-κB pathway, a critical regulator of inflammation and cell survival. nih.gov The cytotoxic effects of these derivatives have been observed in various cancer cell lines, including those from lung, breast, and colorectal cancers. nih.govmdpi.com

Spectroscopic and Structural Characterization of 4s 4 Phenyl 1,3 Thiazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of (4S)-4-Phenyl-1,3-thiazolidin-2-one provides key information about the number, environment, and connectivity of protons in the molecule.

Aromatic Protons: The protons on the phenyl group typically appear as a multiplet in the aromatic region of the spectrum.

Thiazolidinone Ring Protons: The protons on the thiazolidinone ring exhibit characteristic chemical shifts and coupling patterns. The methine proton (CH) at the stereocenter (C4) is of particular diagnostic value. The two diastereotopic protons of the methylene (B1212753) group (CH₂) adjacent to the sulfur atom often appear as distinct signals, sometimes as a pair of doublets due to geminal coupling and further splitting by the adjacent methine proton. For some thiazolidin-4-one derivatives, the methylene protons (-CH₂-S) can appear as two sets of signals, for instance, a multiplet between 3.82–3.47 ppm and a doublet of doublets or triplets between 3.67–3.38 ppm. nih.gov The CH (SCHN) proton resonates between 6.17–5.50 ppm as a singlet, doublet, or multiplet, depending on the substitution of the phenyl ring. nih.gov

NH Proton: The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. In some thiazolidin-4-one derivatives, the NH proton signal appears as a singlet in the range of 12.04-12.53 ppm. biointerfaceresearch.com

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0-8.0 | Multiplet |

| N-H | Variable, often broad (~8.0-12.5) | Singlet (broad) |

| CH (C4) | ~5.5-6.2 | Variable (s, d, or m) |

| CH₂ (C5) | ~3.4-4.0 | Multiplets or dd |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Carbonyl Carbon: The carbon of the carbonyl group (C=O) in the thiazolidinone ring is typically observed as a downfield signal.

Aromatic Carbons: The carbons of the phenyl ring give rise to a set of signals in the aromatic region of the spectrum. The chemical shifts can be used to confirm the substitution pattern.

Thiazolidinone Ring Carbons: The two carbon atoms of the thiazolidinone ring (C4 and C5) are observed at characteristic chemical shifts, typically in the aliphatic region of the spectrum. For some thiazolidin-4-one derivatives, the carbons of the thiazolidin-4-one system appear in the ¹³C-NMR spectra between 64.17–58.26 ppm and 39.18–32.59 ppm. nih.gov

| Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | ~170-175 |

| Aromatic-C | ~120-140 |

| C4 | ~58-65 |

| C5 | ~32-40 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key characteristic absorption bands for this compound include:

N-H Stretch: A moderate to sharp absorption band in the region of 3100-3500 cm⁻¹ is indicative of the N-H stretching vibration. For some thiazolidin-4-one derivatives, this band appears around 3492 cm⁻¹. biointerfaceresearch.com

C=O Stretch: A strong absorption band, characteristic of the carbonyl group in a five-membered lactam, is observed in the range of 1650-1720 cm⁻¹. For some thiazolidin-4-one derivatives, this stretch appears around 1681 cm⁻¹. researchcommons.org

C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. vscht.cz

C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, often around 600-800 cm⁻¹. biointerfaceresearch.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100-3500 |

| C=O | Stretch | 1650-1720 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-S | Stretch | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for thiazolidin-4-ones may involve cleavage of the thiazolidinone ring, loss of small neutral molecules like CO or H₂S, and fragmentation of the phenyl substituent. The fragmentation pattern can be used to confirm the connectivity of the different parts of the molecule. For some thiazolidin-4-one derivatives, the mass spectra show a prominent base peak corresponding to a specific fragment, which can be diagnostic for the core structure. semanticscholar.org

X-ray Diffraction Analysis for Solid-State Conformation and Absolute Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Solid-State Conformation: X-ray analysis reveals the precise conformation of the thiazolidinone ring, which is often nearly planar, and the orientation of the phenyl group relative to the heterocyclic ring. nih.govnih.gov

Absolute Stereochemistry: For a chiral molecule like this compound, X-ray diffraction can unambiguously determine the absolute configuration at the C4 stereocenter as (S). This is often achieved through the use of anomalous dispersion effects. nih.gov

Intermolecular Interactions: The crystal packing analysis from X-ray diffraction data provides insights into intermolecular interactions such as hydrogen bonding (e.g., N-H···O=C) and π-π stacking, which influence the physical properties of the solid. nih.govnih.gov

Chromatographic Methods for Diastereomer Separation and Purity Assessment

Chromatographic techniques are essential for the purification and purity assessment of this compound.

Diastereomer Separation: In synthetic routes that may produce diastereomeric mixtures, chromatographic methods such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are crucial for separating the desired (4S) diastereomer from other stereoisomers.

Purity Assessment: Analytical HPLC and Gas Chromatography (GC) are routinely used to determine the purity of the final compound. These methods can detect and quantify any impurities present. The choice of the stationary phase, mobile phase (for HPLC), and temperature program (for GC) is optimized to achieve good separation and resolution of the target compound from any byproducts or starting materials. semanticscholar.org

Computational and Theoretical Investigations of 4s 4 Phenyl 1,3 Thiazolidin 2 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method that is instrumental in predicting the electronic structure and various properties of molecules. nih.gov It allows for the detailed analysis of molecular orbitals and thermodynamic parameters, providing a comprehensive picture of a compound's stability and reactivity.

Calculation of Frontier Molecular Orbitals (E-HOMO, E-LUMO, Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger energy gap generally implies higher stability and lower chemical reactivity.

A theoretical study on a related thiazolidine (B150603) derivative, 2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one, reported a HOMO-LUMO gap of 2.80 eV using the PBE0 level with the 6-311+G(d,p) basis set. researchgate.net This highlights the importance of the chosen computational method on the resulting values.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Related Thiazolidinone Derivative (2-thioxo-3-N, (4-methylphenyl) thiazolidine-4-one)

| DFT Functional | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |

| PBE0/6-311+G(d,p) | - | - | 2.80 |

Note: This data is for a related compound and serves as an example of the type of information obtained from DFT calculations. Specific values for (4S)-4-Phenyl-1,3-thiazolidin-2-one would require dedicated computational studies.

Theoretical Determination of Thermodynamic Variables

DFT calculations are also employed to determine key thermodynamic variables such as enthalpy (H), Gibbs free energy (G), and entropy (S). These parameters are crucial for predicting the spontaneity and equilibrium of chemical reactions involving the compound. For instance, in a study of diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, thermodynamic parameters were computed to understand the stability of the complexes. nih.gov While specific thermodynamic data for this compound is not available, such calculations would be invaluable in assessing its stability under different conditions and its potential for various chemical transformations.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand (in this case, this compound) might interact with a protein's binding site. These methods are fundamental in drug discovery and design, providing insights into the potential biological activity of a compound.

Analysis of Ligand-Protein Interactions and Predicted Binding Affinities

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. nih.govnih.gov These simulations have been widely applied to various thiazolidinone derivatives to explore their potential as inhibitors of different enzymes. For example, docking studies on a series of 1,2,4-triazole (B32235) based derivatives showed good binding affinity to kinase proteins. nih.gov In another study, thiazolidinone derivatives were docked into the active site of the c-kit tyrosine kinase, with binding affinities for some compounds reaching as high as -176.749 kcal/mol. nih.gov

While no specific docking studies for this compound against a particular protein target were found in the reviewed literature, such studies would be essential to identify potential biological targets and to understand the structural basis of its activity. The interactions would likely involve hydrogen bonding with the carbonyl oxygen and the N-H group of the thiazolidinone ring, as well as hydrophobic interactions involving the phenyl group.

Table 2: Example of Predicted Binding Affinities for a Thiazolidinone Derivative (Compound 7f) Against Kinase Targets

| Protein Target | Binding Affinity (kcal/mol) |

| c-kit tyrosine kinase | -176.749 |

| Protein kinase B | -170.066 |

Note: This data is for a different thiazolidinone derivative (compound 7f from a specific study) and illustrates the type of information generated from molecular docking. nih.gov The binding affinity of this compound would depend on the specific protein it interacts with.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods can also be used to predict the reactivity and selectivity of a molecule in various organic reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and predict the major products. For thiazolidinone derivatives, computational studies can help in understanding their behavior in reactions such as condensations, cycloadditions, and substitutions. For instance, DFT has been used to study the isomerization reaction paths of 5-substituted thiazolidin-4-ones to determine the stability of different conformers. nih.govmdpi.com

Mechanistic Insights Derived from Computational Studies

Computational studies provide invaluable mechanistic insights into chemical reactions that are often difficult to obtain through experimental means alone. DFT calculations can be used to elucidate reaction mechanisms by identifying transition states, intermediates, and the associated energy barriers.

For the synthesis of 1,3-thiazolidin-4-ones, which are structurally related to the target compound, computational studies could clarify the mechanism of the key cyclocondensation reaction. Such studies would involve modeling the initial formation of the imine, the subsequent nucleophilic attack by the sulfur atom of thioglycolic acid, and the final intramolecular cyclization. Understanding these mechanistic details at a computational level can aid in optimizing reaction conditions to improve yields and selectivity. While specific mechanistic studies for the formation or reactions of this compound were not found, the methodologies applied to similar systems demonstrate the potential of computational chemistry in this area.

Lack of Specific Computational Data on this compound Precludes Detailed Conformational Analysis

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical investigations focused solely on the conformational analysis and molecular dynamics of the this compound ring system. While the broader class of thiazolidin-4-ones has been the subject of numerous computational studies, specific data for this particular stereoisomer remains elusive.

The thiazolidinone scaffold is a significant heterocyclic motif in medicinal chemistry, and as such, various derivatives have been synthesized and computationally analyzed to understand their structural and electronic properties. Methodologies like Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to elucidate the conformational preferences of the five-membered ring. These studies often report on the puckering of the thiazolidinone ring, identifying stable conformations such as envelope or twisted forms. Furthermore, the relative orientation of substituents on the ring, often described as exo or endo, is a frequent subject of investigation.

For instance, studies on substituted thiazolidin-4-ones have shown a general preference for an exo conformation, where substituents are directed away from the bulkier parts of the molecule. mdpi.comnih.gov The dihedral angles between the thiazolidinone ring and any appended phenyl groups are also critical parameters that are typically calculated to define the three-dimensional structure. nih.govnih.gov

Molecular dynamics simulations have been utilized to probe the dynamic stability of the thiazolidinone ring system in various environments, providing insights into its flexibility and interaction with other molecules. mdpi.comnih.gov These simulations can reveal the accessible conformational space and the energy barriers between different conformational states.

However, a focused search for research dedicated to the unsubstituted this compound yields no specific studies detailing its unique conformational landscape or dynamic behavior through computational means. The available literature consistently reports on derivatives bearing additional functional groups at various positions on the thiazolidinone ring or the phenyl group. The presence of these substituents significantly influences the electronic distribution and steric interactions, thereby altering the conformational properties. Therefore, the findings from these studies cannot be directly extrapolated to the specific case of this compound.

Note: This Section Focuses on Molecular and Cellular Mechanisms, Explicitly Excluding Human Clinical Trial Data, Dosage Information, and Adverse Effect Profiles.

Enzyme Inhibition Mechanisms of Thiazolidinone Derivatives

Thiazolidinone-based compounds have been extensively investigated as inhibitors of numerous enzyme families, playing crucial roles in the pathogenesis of various diseases. Their mechanisms of action are diverse, ranging from mimicking natural substrates to allosteric modulation and competitive binding at active sites. This section details the specific inhibitory actions against bacterial enzymes, protein kinases, carbonic anhydrases, and other key cellular regulators.

Inhibition of Bacterial Enzymes (e.g., MurB)

A critical target for the development of new antibacterial agents is the bacterial cell wall synthesis pathway, which is absent in eukaryotes. The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is essential in the second step of peptidoglycan biosynthesis. nih.gov Thiazolidinone derivatives have been identified as novel inhibitors of this crucial enzyme. nih.gov

The inhibitory action of 4-thiazolidinones against MurB stems from their ability to act as mimics of the enzyme's substrate's diphosphate (B83284) group. frontiersin.orgnih.gov This molecular mimicry allows the thiazolidinone core to be recognized by the enzyme's active site. Specifically, the carbonyl group and the ester moiety of the thiazolidinone ring are proposed to interact with the diphosphate binding site of the native ligand. nih.gov Lipophilic substitutions on the thiazolidinone ring can further enhance binding by occupying the carbohydrate-binding site within a lipophilic pocket of the enzyme. nih.gov

| Representative Compound Class | Target Enzyme | Proposed Mechanism of Action | Reference |

| 4-Thiazolidinones | MurB | Act as diphosphate mimics, blocking the active site. | frontiersin.orgnih.gov |

| 5-Benzylidenethiazolidin-4-ones | MurB | Rhodanine (B49660) ring acts as a diphosphate surrogate. | nih.gov |

Interaction with Protein/Tyrosine Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Thiazolidinone derivatives have been developed as inhibitors for a wide range of these kinases. nih.gov The primary mechanism for many of these inhibitors is competitive binding with adenosine (B11128) triphosphate (ATP) in the kinase's catalytic domain. mdpi.com

c-Met: The c-Met receptor tyrosine kinase is implicated in various human cancers. Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, are a major class of inhibitors. For effective type II inhibition of c-Met, hydrogen bond interactions with the residue Met1160 and π-π stacking interactions with Phe1223 and Tyr1159 are considered critical. nih.gov Thiazolidin-4-one-quinoline hybrids have shown inhibitory activity against c-Met. nih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Thiazolone and thiazolidinone hybrids have been designed as potent CDK2 inhibitors. researchgate.netnih.gov Molecular modeling suggests these compounds fit well into the ATP-binding active site of CDK2, where their activity is stabilized by forming crucial hydrogen bonds. nih.gov

PIM kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, PIM-3) are oncogenic and represent attractive targets for cancer therapy. nih.gov Thiazolidinedione derivatives have been identified as potent, pan-PIM kinase inhibitors. frontiersin.orgresearchgate.net The unique hinge region of PIM kinases, which contains a proline residue (Pro-123) incapable of typical hydrogen bonding, is a key determinant for inhibitor binding. nih.gov Some thiazolidinedione-based inhibitors, like AZD-1208, are thought to use the thiazolidine-2,4-dione moiety to interact with the ε-amino group of Lys-67, a key interaction point for many PIM kinase inhibitors. researchgate.net

Akt (Protein Kinase B): The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. youtube.com While direct inhibition of Akt by simple thiazolidinones is not extensively documented, compounds with an imidazopyridazine-thiazolidinedione structure that inhibit Pim kinases may also exert effects through the PI3K/Akt pathway, as these pathways share some signaling components. frontiersin.org This suggests a strategy for developing dual-pathway inhibitors.

Src: c-Src is a non-receptor tyrosine kinase that plays a role in cell proliferation and motility. Certain thiazolidine-dione derivatives have been shown to inhibit c-Src kinase in vitro, with IC₅₀ values in the low micromolar range (1-7 µM). nih.gov

Ron: The Ron receptor tyrosine kinase is another target in cancer therapy. Thiazolidin-4-one–quinoline hybrids have demonstrated inhibitory activity against Ron kinase. nih.gov

KDR (VEGFR2): See section 6.1.6 for a detailed discussion on the inhibition of KDR.

c-Kit: The c-Kit receptor tyrosine kinase is crucial for the development of certain cancers, such as gastrointestinal stromal tumors (GIST). nih.gov Its inhibition is a key therapeutic strategy. patsnap.com While many inhibitors are not thiazolidinones, structurally related compounds like thiazole (B1198619) amines and thiazolo[5,4-b]pyridines act as potent c-Kit inhibitors by targeting its kinase domain. mdpi.comnih.gov Additionally, thiazolidin-4-one–quinoline hybrids have shown inhibitory effects on c-Kit. nih.gov

IGF-IR: The insulin-like growth factor-1 receptor (IGF-1R) is a tyrosine kinase that mediates cell proliferation and survival. nih.gov Thiazolidine-2,4-dione derivatives have been identified as potent and selective inhibitors of IGF-1R, with some analogues showing low nanomolar potency. nih.govresearchgate.net These small-molecule inhibitors typically act by competing with ATP at the receptor's catalytic site. mdpi.com

| Kinase Target | Inhibitor Class/Example | IC₅₀ / Kᵢ Values | Mechanism of Action | Reference |

| PIM-1 | Benzylidene-thiazolidine-2,4-diones | ~0.5 µM | ATP-competitive inhibition | nih.gov |

| PIM-1, -2, -3 | Imidazopyridazine-thiazolidinediones | 10s-100s nM | Pan-Pim kinase inhibition | frontiersin.org |

| c-Src | Thiazolidine-diones | 1-7 µM | Tyrosine kinase inhibition | nih.gov |

| CDK2/cyclin A2 | Thiazolone/Thiazolthione derivatives | 105-743 nM | ATP-competitive inhibition in active site | nih.gov |

| IGF-1R | 5-Benzylidenethiazolidine-2,4-diones | Low nM | ATP-competitive tyrosine kinase inhibition | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. researchgate.net Certain isoforms, particularly CA IX and XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. Thiazolidinone-based compounds have been developed as effective CA inhibitors. mdpi.com

| Compound Series | Target Isoform(s) | Kᵢ / IC₅₀ Values | Key Structural Feature | Reference |

| Benzenesulfonamide-thiazolidinones | hCA II, hCA IX | Low nM range | Benzenesulfonamide (Zinc-Binding Group) | researchgate.net |

| Thiazolidinone-isatin-sulfonamides | hCA IX, hCA XII | Kᵢ: 44.3-57.8 nM (for lead compound) | Benzenesulfonamide, selective interactions | mdpi.com |

| 1,3,4-Thiadiazole-thiazolidinones | Carbonic Anhydrase | IC₅₀: 0.402 µM (for lead compound) | Competitive inhibition | researchgate.net |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. patsnap.com This action leads to more compact chromatin and transcriptional repression. Aberrant HDAC activity is linked to cancer, making HDAC inhibitors a validated class of anticancer agents. nih.gov The general mechanism of HDAC inhibitors involves binding to the zinc ion present in the enzyme's catalytic domain, which blocks substrate access. nih.gov

Thiazolidinone scaffolds have been incorporated into novel HDAC inhibitors. In one strategy, a thiazolidinone scaffold was hybridized with a hydroxamate group, a classic zinc-binding pharmacophore. researchgate.net These hybrid molecules showed potent inhibition of HDAC1. Further studies have shown that thiazolidinedione-based derivatives can also exhibit dual activity, targeting both HDACs and other proteins like PPARγ. nih.gov

| Compound Series | Target | IC₅₀ Values (nM) | Proposed Mechanism | Reference |

| Thiazolidinone-hydroxamate hybrids | HDAC1 | nM range | Zinc-binding via hydroxamate group | researchgate.net |

| Thiazolidinedione-naphthylidene derivatives | HDAC4, HDAC8 | - | Dual inhibition of HDAC and PPARγ | nih.gov |

Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER-2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression and hyperactivity drive the growth of many cancers. nih.gov Thiazolidinone derivatives have been successfully designed as potent inhibitors of both EGFR and HER-2. researchgate.netnih.gov

The mechanism of inhibition is typically competitive binding at the ATP-binding site within the kinase domain of the receptor. This prevents receptor autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival. Docking simulations have helped visualize the binding model, showing how these compounds fit into the active site. researchgate.net

| Compound Example | Target | IC₅₀ (µM) | Reference |

| 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one | EGFR | 0.09 | researchgate.net |

| 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one | HER-2 | 0.42 | researchgate.net |

Modulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Vascular endothelial growth factor receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is the primary mediator of angiogenesis—the formation of new blood vessels. mdpi.com Inhibiting VEGFR2 signaling is a key strategy in oncology to cut off the blood supply to tumors. Thiazolidinone-containing compounds have been shown to efficiently inhibit VEGFR2. nih.govnih.gov

Like other kinase inhibitors, small-molecule thiazolidinone derivatives typically function by competing with ATP for binding to the catalytic tyrosine kinase domain of the receptor. wikipedia.org This blocks the receptor's activation and subsequent downstream signaling. Interestingly, some piperazine-based thiazolidinones have been identified as uncompetitive inhibitors of VEGFR2, suggesting a different binding mechanism where the inhibitor binds to the enzyme-substrate complex. nih.gov

| Compound Series | Target | IC₅₀ Values | Mechanism of Action | Reference |

| Piperazine-based thiazolidinones | VEGFR2 | <0.3 µM | Uncompetitive tyrosine kinase inhibition | nih.gov |

| Thiazolidin-4-one derivatives | VEGFR2 | - | ATP-competitive inhibition | nih.gov |

Cell Division Cycle 25A (CDC25A) Phosphatase Inhibition

The Cell Division Cycle 25 (CDC25) family of dual-specificity protein phosphatases, comprising isoforms CDC25A, B, and C, are crucial regulators of the cell cycle. nih.govnih.govarkat-usa.org These enzymes activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphates, thereby driving cell cycle progression. arkat-usa.orgresearchgate.net Specifically, CDC25A is vital for the G1/S transition. nih.govresearchgate.net Overexpression of CDC25 phosphatases is a hallmark of numerous cancers, making them attractive targets for anticancer drug development. nih.govnih.govresearchgate.net

The thiazolidinone scaffold has been identified as a promising base for the development of CDC25 inhibitors. nih.gov Studies on a series of 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones revealed their potential as CDC25 phosphatase inhibitors. nih.gov One particular derivative demonstrated inhibitory activity against CDC25A with a half-maximal inhibitory concentration (IC50) estimated at 6.2 ± 1.0 μM. nih.gov The binding of this thiazolidinone derivative to the CDC25A protein was found to be reversible, and its application led to growth arrest in MCF7 and MDA-MB-231 breast cancer cell lines. nih.gov This was the first characterization of this class of 4-thiazolidinone (B1220212) derivatives as potential CDC25 inhibitors. nih.gov

BCl-2 Protein Interaction

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, containing both pro-apoptotic and anti-apoptotic members. researchgate.netyoutube.com Anti-apoptotic proteins like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting cell survival and resistance to therapy by sequestering pro-apoptotic proteins. nih.govyoutube.comlsmu.lt Consequently, inhibiting these anti-apoptotic interactions is a key therapeutic strategy.

The thiazolidinone scaffold has been successfully utilized to create inhibitors of Bcl-2 family proteins. A series of 2-thioxo-4-thiazolidinone derivatives were designed and synthesized as Bcl-2 inhibitors, with many compounds showing significant inhibitory activity. nih.gov One compound from this series was particularly effective, inhibiting the myeloid cell leukemia sequence 1 (Mcl-1) protein, another anti-apoptotic Bcl-2 family member, with a Ki value of 74 nM. nih.gov Furthermore, certain thiazolidinediones, such as troglitazone, have been shown to induce apoptosis in prostate cancer cells by inhibiting the functions of Bcl-xL and Bcl-2. nih.gov This action leads to the reduced association of Bcl-2 and Bcl-xL with the pro-apoptotic protein Bak, triggering caspase-dependent apoptosis. nih.gov This mechanism appears to be independent of the well-known PPARγ agonism of some thiazolidinediones. nih.gov

Interference with Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton involved in maintaining cell structure, transport, and forming the mitotic spindle during cell division. scielo.br Disruption of tubulin polymerization is a clinically validated anticancer strategy that leads to mitotic arrest and apoptosis. scielo.brmdpi.com

The thiazolidinone nucleus has been incorporated into molecules designed as tubulin polymerization inhibitors. For example, a series of 4-phenylcoumarin (B95950) derivatives containing a thiazolidinone moiety demonstrated potent tubulin polymerization inhibitory activities. acs.org The inhibition of tubulin polymerization and subsequent cell cycle arrest has been established for thiazolidinediones (TZDs). acs.org In one study, a 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone, a related heterocyclic compound, was found to inhibit tubulin polymerization with an IC50 value of 5.8 μM. nih.gov This activity led to G2/M arrest and disruption of the cellular microtubule network, consistent with its mechanism of action. nih.gov

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. lsmu.ltnih.gov HSP90 is often overexpressed in cancer cells, making it a prime target for cancer therapy. nih.govresearchgate.net Inhibition of HSP90 leads to the degradation of its client proteins, disrupting multiple oncogenic signaling pathways simultaneously. lsmu.ltmdpi.com While numerous heterocyclic compounds, such as those with coumarin (B35378) or pyrazole (B372694) cores, have been developed as HSP90 inhibitors, a direct and established link for the thiazolidin-2-one scaffold is less prominent in the current literature. nih.gov Some studies have explored the combined effect of HSP90 inhibitors with other compounds, but this does not classify the thiazolidinone itself as an HSP90 inhibitor. researchgate.netnih.gov

Inhibition of HIV-1 Reverse Transcriptase (RT)

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), converting the viral RNA genome into DNA. nih.govnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of anti-HIV therapy; they bind to an allosteric site on the enzyme, disrupting its function. nih.gov

The 1,3-thiazolidin-4-one scaffold has emerged as a privileged structure for the design of novel NNRTIs. nih.govnih.gov Research has identified that a 2,3-diaryl-1,3-thiazolidin-4-one core is particularly effective. nih.govnih.gov In one study, a series of novel thiazolidin-4-ones were synthesized and evaluated for their HIV-1 RT inhibitory activity. nih.gov The evaluation revealed that twenty-four of the tested compounds exhibited inhibitory action with IC50 values lower than 4 μM, and seven of these were more potent than the established drug nevirapine (B1678648) (0.3 μM). nih.gov Two compounds showed exceptional inhibitory activity with IC50 values as low as 1 nM. nih.gov

| Compound Activity Against HIV-1 RT |

| Activity Level |

| Significant Inhibition |

| Better than Nevirapine |

| Highly Potent |

| Most Potent |

This table summarizes the inhibitory activity of a series of novel thiazolidin-4-one derivatives against HIV-1 Reverse Transcriptase, as reported in a key study. nih.gov

Targeting Shikimate Kinase in Antimycobacterial Pathways

Tuberculosis remains a global health threat, spurred by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov This has created an urgent need for new drugs that act on novel targets. The shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria but absent in humans, is an attractive source of such targets. nih.gov One key enzyme in this pathway is Shikimate Kinase.

Thiazolidinone derivatives have been extensively investigated as potential antimycobacterial agents. arkat-usa.orgresearchgate.netnih.gov Numerous studies have reported the synthesis of 4-thiazolidinone derivatives that show significant inhibitory activity against M. tuberculosis strains. arkat-usa.orgresearchgate.net For instance, one study described derivatives with over 90% inhibition at a concentration of 25 µg/mL. arkat-usa.orgresearchgate.net While the thiazolidinone scaffold is a potent core for antimycobacterial agents, the specific molecular target is not always Shikimate Kinase. A de novo structure-based design study suggested that the 4-thiazolidinone scaffold inhibits the enzyme RmlC, which is essential for the biosynthesis of dTDP-rhamnose, a key component of the mycobacterial cell wall. arkat-usa.orgresearchgate.net Although other heterocyclic scaffolds like benzothiazoles have been identified as inhibitors of M. tuberculosis Shikimate Kinase, the primary target for the antimycobacterial action of the thiazolidinone core appears to be other essential enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of the thiazolidinone scaffold can be significantly modulated by substitutions at its various positions, primarily C2, N3, and C5. Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize its activity against different biological targets. acs.orgnih.govnih.gov

For anticancer activity, SAR studies of 2-arylthiazolidine-4-carboxylic acid amides revealed that the nature of the side chain, the thiazolidine (B150603) ring itself, and substituents on the phenyl ring are all critical for potency and selectivity against melanoma and prostate cancer cell lines. acs.org In another series of 4-thiazolidinone-umbelliferone hybrids, a trimethoxy substitution on the phenyl ring was found to be essential for in vitro cytotoxic potential. acs.org

Regarding antifungal activity, QSAR models for 1,3-thiazolidin-4-one derivatives have been developed to predict chemical modifications that could lead to more potent compounds against Candida species. nih.gov For antioxidant activity, the cyclization of ibuprofen (B1674241) acyl hydrazones into the corresponding thiazolidin-4-ones led to a marked increase in antioxidant potential. nih.gov Specifically, the presence of NO2 and NH2 groups at the ortho and para positions of the phenyl ring resulted in compounds with radical scavenging ability comparable to vitamin E. nih.gov This indicates that the thiazolidin-4-one ring itself favorably influences the antioxidant potential of these molecules. nih.gov

Elucidation of Substituent Effects on Bioactivity

The biological activity of the 4-phenyl-1,3-thiazolidin-2-one scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have demonstrated that modifications at the phenyl ring and the thiazolidinone core can dramatically influence potency and selectivity for various biological targets.

Hydrophobicity and electronic effects are key determinants of bioactivity. For instance, in the context of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibition, derivatives with hydrophobic groups such as –F, –Br, –NO2, –CF3, and –OCH3 at the para-position of the phenyl ring displayed enhanced potencies. nih.gov Conversely, the introduction of a hydrophilic group at the same position resulted in diminished activity. nih.gov The core 4-thiazolidinone structure itself is crucial; its replacement with a 1,3-thiazin-4-one or a thiazolidine ring leads to a significant decrease in inhibitory activity, highlighting the importance of the carbonyl group for hydrogen bonding with target residues like Tyr38. nih.gov

In the realm of antioxidant activity, the presence of electron-donating groups (e.g., -OH, -OCH3) on an arylidene ring at position-5 is shown to increase efficacy. tandfonline.com This is contrasted by electron-withdrawing groups in the same position, which tend to decrease antioxidant potential. tandfonline.com Similarly, for anticancer activity against certain cell lines, electron-donating groups on the arylidene moiety attached to the fifth position of the 4-thiazolidinone ring improved potency. tandfonline.com For anti-inflammatory action, a chloro-substituted phenyl imino group at the second position was found to enhance activity. tandfonline.com

The following table summarizes the observed effects of different substituents on the bioactivity of 4-thiazolidinone derivatives based on various studies.

| Position of Substitution | Substituent Type | Observed Effect | Biological Activity | Reference(s) |

| Phenyl Ring (para-position) | Hydrophobic (-F, -Br, -NO2) | Increased Potency | hDHODH Inhibition | nih.gov |

| Phenyl Ring (para-position) | Hydrophilic | Decreased Potency | hDHODH Inhibition | nih.gov |

| Arylidene Ring (position-5) | Electron-Donating (-OH, -OCH3) | Increased Activity | Antioxidant | tandfonline.com |

| Arylidene Ring (position-5) | Electron-Withdrawing | Decreased Activity | Antioxidant | tandfonline.com |

| Arylidene Ring (position-5) | Electron-Donating | Improved Potency | Anticancer | tandfonline.com |

| Imino Group (position-2) | Chloro-substituted Phenyl | Enhanced Activity | Anti-inflammatory | tandfonline.com |

Role of Stereochemistry in Molecular Recognition and Biological Interactions

Stereochemistry plays a pivotal role in the molecular recognition and biological interactions of chiral compounds like (4S)-4-Phenyl-1,3-thiazolidin-2-one. The specific spatial arrangement of atoms, particularly at the chiral center (C4), is critical for precise interactions with biological macromolecules such as enzymes and receptors.

The 4-thiazolidinone scaffold is essential for establishing key interactions within protein binding sites. Molecular docking studies reveal that the carbonyl group of the thiazolidinone ring often acts as a hydrogen bond acceptor. nih.gov For example, in hDHODH, this carbonyl group forms a crucial hydrogen bond with the amino acid residue Tyr38. nih.gov Any alteration that disrupts this bond, such as changing the ring structure, results in a dramatic loss of activity. nih.gov This underscores the importance of the scaffold's stereochemical and electronic properties for proper orientation and binding.

While many studies focus on racemic mixtures or achiral derivatives, the absolute configuration, as denoted by the '(S)' in this compound, dictates the three-dimensional orientation of the phenyl group. This orientation is fundamental for fitting into the specific topology of a target's active site, influencing binding affinity and subsequent biological response.

Cellular Mechanisms of Action (non-clinical investigations)

Antiproliferative Mechanisms in Cancer Cell Lines (excluding human trials)

Thiazolidin-4-one derivatives have demonstrated significant antiproliferative activity across a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A-549), colon (DLD-1, HT-29), and liver (HepG2) cancers. nih.govnih.govnih.gov The mechanisms underlying this cytotoxicity are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest. nih.gov

One of the key mechanisms is the inhibition of proteins that regulate apoptosis, such as the Bcl-2 family. nih.gov Elevated levels of Bcl-2 proteins promote cancer cell survival, and their inhibition by thiazolidinone analogues can trigger programmed cell death. nih.gov Further studies have shown that these compounds can induce apoptosis via the activation of caspases, such as caspase-3. nih.gov

Cell cycle progression is another critical target. Certain thiazolidinone derivatives have been shown to cause cell cycle arrest in the S and G2/M phases, thereby preventing cancer cell proliferation. nih.gov This is often achieved by inhibiting enzymes crucial for cell division, such as cell division cycle 25 (CDC25) phosphatases. For example, some 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogues have shown potent inhibitory activity against CDC25A. nih.gov

The table below presents the cytotoxic activity of selected thiazolidinone derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50 / GI50) | Reference(s) |

| Pyrazole-4-Thiazolidinone Hybrids | MDA-MB-231 (Breast) | 24.6 µM | nih.gov |

| Pyrazole-Piperazine-4-Thiazolidinone Hybrids | HepG-2 (Liver) | 0.03 - 0.06 µM | nih.gov |

| Isatin-based Thiazolidin-4-ones | HT-29 (Colon) | 5.42 µM | nih.gov |

| Isatin-based Thiazolidin-4-ones | MCF-7 (Breast) | 5.33 µM | nih.gov |

| Ciminalum-4-thiazolidinone Hybrids | MDA-MB-231 (Breast) | 1.63 µM | nih.gov |

Molecular Basis of Antioxidant Activity

The antioxidant properties of 4-thiazolidinone derivatives are primarily attributed to their ability to scavenge free radicals. This activity is commonly evaluated using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging tests. mdpi.commdpi.com

The molecular mechanism often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The efficiency of this process is heavily influenced by the substituents on the thiazolidinone scaffold. Studies have consistently shown that the presence of phenolic fragments or other electron-donating groups (e.g., hydroxyl, methoxy) enhances antioxidant capacity. tandfonline.commdpi.comresearchgate.net For example, derivatives incorporating a fragment of 2,6-di-tert-butylphenol (B90309) exhibit very high activity, often exceeding that of the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com

Conversely, the presence of electron-withdrawing groups tends to diminish antioxidant activity. tandfonline.com The chemical modulation of related compounds, such as converting acyl hydrazones into their corresponding thiazolidin-4-ones, has been shown to lead to a significant increase in antioxidant potential. mdpi.com

Molecular Pathways of Anti-inflammatory Action

The anti-inflammatory effects of 4-thiazolidinone derivatives are largely mediated through the inhibition of key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. utrgv.edumedwinpublishers.com Many derivatives exhibit selective inhibition of COX-2, the inducible isoform that is upregulated at sites of inflammation, over the constitutive COX-1 isoform, which is involved in gastric cytoprotection. nih.govnih.gov This selectivity is a desirable trait for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. mdpi.com

Beyond COX inhibition, some thiazolidinone hybrids have been developed as dual inhibitors, targeting both the COX and lipoxygenase (LOX) pathways. nih.gov For instance, certain 1,3,4-thiadiazole-thiazolidinone hybrids have demonstrated potent, dual inhibition of COX-2 and 15-LOX. nih.gov This dual-pronged approach can provide a broader anti-inflammatory effect.

The underlying molecular interactions often involve the thiazolidinone scaffold fitting into the active site of these enzymes, forming critical bonds that block substrate access. nih.gov The anti-inflammatory potential of these compounds is frequently confirmed in non-clinical models, such as the carrageenan-induced rat paw edema assay. tandfonline.com

Target Identification and Validation Approaches in Chemical Biology

Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanism of action and for rational drug design. For 4-thiazolidinone derivatives, a combination of computational and experimental approaches is employed for target identification and validation. nih.govnih.gov

In silico methods, such as molecular docking, are widely used to screen libraries of thiazolidinone derivatives against the crystal structures of known protein targets. nih.govnih.gov These computational studies can predict binding affinities and modes, helping to prioritize potential targets. For example, in silico screening against proteins from the parasite Toxoplasma gondii suggested that protein kinases like TgCDPK1 and TgROP18 are high-affinity targets for thiazolidinone compounds. nih.gov

Enzyme inhibition assays are a primary experimental method for validating predicted targets. Thiazolidinone derivatives have been successfully identified as inhibitors of a wide array of enzymes, including:

Protein kinases: (c-Met, Ron, KDR, PIM kinases) nih.gov

Hydrolases: (human Dihydroorotate Dehydrogenase, Protein Tyrosine Phosphatase 1B (PTP1B)) nih.govnih.gov

Other enzymes: (Carbonic Anhydrases, Histone Deacetylases (HDACs), Cyclooxygenases) nih.gov

Once a target is identified and validated through enzymatic assays, further cellular studies are conducted to confirm that the compound's biological effect (e.g., antiproliferative, anti-inflammatory) is a direct result of its interaction with the identified target. nih.gov These chemical biology approaches are essential for advancing thiazolidinone scaffolds from bioactive hits to validated lead compounds.

Mechanisms of Action against Microorganisms

The 4-thiazolidinone scaffold is a core structure in a variety of synthetic compounds that exhibit a broad spectrum of pharmacological activities, including potent antimicrobial effects. Research into derivatives of this scaffold has revealed several molecular and cellular mechanisms through which these compounds exert their antibacterial, antifungal, antiviral, and antitubercular actions. This section details the specific mechanisms identified in scientific literature, focusing on the interactions between these compounds and microbial targets.

Antibacterial Mechanisms

Derivatives of 4-thiazolidinone have been shown to disrupt essential bacterial processes, leading to the inhibition of growth and cell death. The primary mechanisms identified involve the inhibition of crucial enzymes necessary for cell wall synthesis and DNA replication.

One of the most significant targets is the enzyme MurB, a precursor involved in the biosynthesis of peptidoglycan, which is an essential component of the bacterial cell wall. nih.gov By inhibiting MurB, these compounds prevent the formation of a stable cell wall, rendering the bacteria susceptible to osmotic lysis. Docking studies have explored the potential binding modes of 4-thiazolidinone derivatives to the MurB protein of Staphylococcus aureus, supporting this mechanism of action. rsc.org

Another identified mechanism is the inhibition of DNA gyrase. nih.govmdpi.com This enzyme is critical for managing DNA topology during replication. Certain 4-thiazolidinone sulfonyl derivatives have demonstrated potent inhibition of the S. aureus DNA gyrase enzyme, which is considered a probable mechanism for their antibacterial activity. nih.gov Furthermore, some derivatives are known to interfere with the early stages of biofilm formation by preventing the adhesion of bacteria to surfaces, a key step in the development of persistent infections. mdpi.com

| Derivative Class | Target Enzyme/Process | Bacterial Species Example | Mechanism |

|---|---|---|---|

| 4-Thiazolidinones | MurB Enzyme | Staphylococcus aureus | Inhibits peptidoglycan biosynthesis, disrupting cell wall formation. nih.govrsc.org |

| 4-Thiazolidinone Sulfonyl Derivatives | DNA Gyrase | Staphylococcus aureus | Inhibits DNA replication and repair. nih.gov |

| Rhodanine Derivatives | Biofilm Formation | Staphylococcus epidermidis | Prevents the initial adhesion of bacteria to surfaces. mdpi.com |

Antifungal Mechanisms

The antifungal activity of 4-thiazolidinone derivatives has been particularly noted against various Candida species. nih.gov While the precise mechanisms are still under investigation, some compounds have been found to possess both antioxidant and metal-chelating properties, which may contribute to their antifungal effects. nih.gov The ability to chelate metal ions can disrupt essential enzymatic functions within the fungal cell.

Similar to their antibacterial action, some thiazolidinone derivatives, specifically those based on the rhodanine structure, can inhibit biofilm formation in fungi. mdpi.com This action is crucial as biofilms contribute significantly to the persistence of fungal infections and their resistance to conventional antifungal agents.

Antiviral Mechanisms

The 4-thiazolidinone core is a versatile scaffold for developing agents that target various stages of the viral life cycle. Derivatives have been identified as inhibitors of key viral enzymes, preventing viral replication.

Anti-HIV Activity: Certain 1,3-thiazolidin-4-one derivatives function as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net They bind to a site on the reverse transcriptase enzyme that is distinct from the active site, inducing a conformational change that inhibits its function and thereby blocks the conversion of viral RNA into DNA.

Anti-HCV Activity: Thiazolidinone derivatives have also been explored as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. researchgate.net

Anti-SARS-CoV-2 Activity: More recently, new thiazolidin-4-one derivatives have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov This enzyme is vital for processing viral polyproteins into functional units, and its inhibition halts viral replication. nih.gov

| Virus | Target Enzyme/Protein | Mechanism of Inhibition |

|---|---|---|

| HIV-1 | Non-Nucleoside Reverse Transcriptase (NNRT) | Allosteric inhibition prevents the conversion of viral RNA to DNA. researchgate.net |

| Hepatitis C Virus (HCV) | NS5B Polymerase | Inhibits viral RNA replication. researchgate.net |

| SARS-CoV-2 | Main Protease (Mpro) | Blocks the processing of viral polyproteins, halting replication. nih.gov |

Antitubercular Mechanisms

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has driven the search for new therapeutic agents. Thiazolidin-4-one derivatives have emerged as a promising class of compounds targeting several key mycobacterial enzymes. nih.govmdpi.com

The primary targets for these derivatives include:

InhA: This enzyme, an enoyl-acyl carrier protein reductase, is a crucial component of the type II fatty acid synthase system (FAS-II), which is responsible for the synthesis of mycolic acids. nih.govmdpi.comfrontiersin.org Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a robust, impermeable barrier. Inhibition of InhA disrupts this barrier, making the bacterium vulnerable. This is the same pathway targeted by the first-line anti-TB drug isoniazid. frontiersin.orgnih.gov

MmpL3: The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids across the plasma membrane. nih.govmdpi.com Inhibition of MmpL3 prevents the assembly of the outer mycobacterial membrane, leading to cell death.

DNA Gyrase: Similar to its role in other bacteria, DNA gyrase is a vital enzyme in M. tuberculosis for DNA replication and repair. Thiazolidin-4-one derivatives have been identified that inhibit this enzyme, representing another key mechanism of antitubercular action. nih.govmdpi.com

| Target Enzyme | Targeted Process | Significance |

|---|---|---|

| InhA (Enoyl-ACP reductase) | Mycolic Acid Biosynthesis | Disrupts the formation of the essential mycobacterial cell wall. nih.govmdpi.comfrontiersin.org |

| MmpL3 Transporter | Mycolic Acid Transport | Prevents the assembly of the outer membrane of the cell wall. nih.govmdpi.com |

| DNA Gyrase | DNA Replication and Repair | Inhibits essential genetic processes, leading to cell death. nih.govmdpi.com |

Future Research Perspectives for 4s 4 Phenyl 1,3 Thiazolidin 2 One

Development of Novel Stereocontrolled Synthetic Methodologies

The future development of (4S)-4-Phenyl-1,3-thiazolidin-2-one and its derivatives hinges on the creation of more efficient and highly stereoselective synthetic methods. While various routes exist for producing thiazolidinone cores, achieving precise control over the stereochemistry at the C4 position remains a key objective. Future research will likely pursue innovative catalytic systems, including organocatalysis and transition-metal catalysis, to facilitate the asymmetric synthesis of 4-substituted thiazolidinones.

Strategies may involve the use of chiral auxiliaries or catalysts that can direct the cyclocondensation reaction of phenylalaninol derivatives with thiocarbonyl sources to yield the desired (4S) isomer with high enantiomeric excess. Furthermore, techniques such as ultrasound-assisted synthesis, which has been shown to increase reaction rates and yields in the synthesis of related thiazolidin-4-ones, could be adapted for stereocontrolled processes. nih.gov The goal is to develop scalable, cost-effective, and environmentally benign methodologies that avoid complex purification steps, thereby streamlining the production of this important chiral building block for further derivatization.

Integration of Advanced Computational Techniques for Predictive Design

Computational chemistry is set to play an increasingly pivotal role in guiding the future development of this compound derivatives. Molecular docking studies have already been employed to investigate the binding modes of thiazolidinone-based compounds with various biological targets, such as matrix metalloproteinases (MMPs) and the transcription factor NF-κB. nih.gov For instance, docking studies on 4-thiazolidinone (B1220212) derivatives have helped to elucidate their binding at the MMP-9 protein, providing a rational basis for their observed inhibitory activity. nih.gov

Future research will likely leverage more advanced computational tools, including:

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features of this compound derivatives with their biological activities.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of these molecules within biological systems, assess the stability of ligand-receptor complexes over time, and predict binding affinities more accurately. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally screen new designs for favorable pharmacokinetic and safety profiles early in the drug discovery process, as has been done for other thiazolidinone hybrids. nih.gov

These in silico techniques will enable the rational, predictive design of novel molecules based on the this compound scaffold, optimizing their potential for specific biological targets while minimizing off-target effects and potential toxicity. This approach accelerates the design-synthesis-testing cycle and reduces reliance on costly and time-consuming empirical screening.

Deeper Elucidation of Molecular and Cellular Pathways Beyond Initial Targets

The thiazolidinone scaffold is known for its broad range of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects. orientjchem.orgmdpi.com Derivatives have been shown to interact with a variety of targets, such as cyclooxygenase (COX), peroxisome proliferator-activated receptors (PPARs), and various enzymes involved in microbial survival. nih.govnih.gov

While initial studies have identified primary targets, future research must delve deeper to uncover the full spectrum of molecular and cellular pathways modulated by compounds derived from this compound. This involves moving beyond the initial target and exploring downstream signaling cascades and off-target effects. For example, derivatives have been found to inhibit the NF-κB pathway, a central regulator of inflammation. nih.gov Future work could use transcriptomics, proteomics, and metabolomics to map the global changes within cells upon treatment with these compounds. This will help to identify novel mechanisms of action, potential polypharmacological effects (where a drug interacts with multiple targets), and biomarkers for predicting therapeutic response. Uncovering these complex biological interactions is crucial for optimizing therapeutic applications and identifying new disease indications for this versatile scaffold.

Exploration of New Chemical Space through Rational Scaffold Diversification and Hybrid Molecule Design

Expanding the chemical space around the this compound core is a promising strategy for discovering new therapeutic agents. This can be achieved through two main approaches: scaffold diversification and the creation of hybrid molecules.

Scaffold diversification involves making systematic modifications to the thiazolidinone ring or the phenyl substituent to explore how these changes affect biological activity. This allows for the fine-tuning of properties such as potency, selectivity, and solubility.

Hybrid molecule design involves combining the this compound scaffold with other known pharmacophores to create single molecules with multiple pharmacological actions. This approach has proven successful for other thiazolidinone derivatives. For example, hybrids incorporating 1,3,4-thiadiazole (B1197879) have been synthesized and shown to be potent acetylcholinesterase inhibitors. biointerfaceresearch.com Similarly, hybrids with 1,2,4-triazole (B32235) have demonstrated significant antibiofilm activity. nih.gov Other research has successfully combined the 4-thiazolidinone moiety with benzisothiazole to create potent MMP inhibitors. nih.gov

Future efforts will likely focus on designing novel hybrids based on the this compound scaffold with other heterocyclic systems or functional groups to target complex diseases like cancer, neurodegenerative disorders, and infectious diseases more effectively. nih.gov This rational design approach opens up vast possibilities for creating next-generation therapeutics with improved efficacy and novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4S)-4-Phenyl-1,3-thiazolidin-2-one, and how can reaction conditions be optimized for higher enantiopurity?

- Methodology : The compound is synthesized from L-phenylalanine via N-acylation using propionyl chloride and Et₃N, followed by oxidation with H₂O₂/NaOH. Key steps include:

- N-acylation : Achieved in 67% yield under mild conditions (0°C to RT, 2–3 hours) .

- Purification : Flash chromatography (8:2 hexanes:EtOAc) and recrystallization (DCM/hexanes) improve purity.

- Optimization : Adjusting stoichiometry of propionyl chloride and base (e.g., Et₃N) enhances yield. Monitor reaction progress via TLC and confirm enantiopurity using [α]D values .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.39–7.13 ppm for aromatic protons, δ 174.9 ppm for C=O) and EIMS (m/z 355 [M⁺]) confirm molecular structure .

- X-ray crystallography : Single-crystal diffraction (orthorhombic P2₁2₁2₁ space group) with Flack parameter analysis (e.g., 0.053(17)) verifies absolute configuration .

Q. What are common pitfalls in characterizing thiazolidinone derivatives via NMR, and how can they be mitigated?

- Methodology :

- Signal overlap : Aromatic protons in the phenyl group may obscure neighboring signals. Use high-field NMR (≥300 MHz) and 2D techniques (COSY, HSQC) .

- Dynamic effects : Conformational flexibility in the thiazolidinone ring can broaden signals. Acquire spectra at low temperatures (e.g., –40°C) .

Advanced Research Questions

Q. How can this compound serve as a chiral auxiliary in asymmetric aldol reactions?

- Methodology :

- Reaction design : Couple the thiazolidinone with aldehydes under basic conditions (e.g., LDA or KHMDS). The rigid bicyclic structure enforces facial selectivity, favoring syn-aldol adducts .

- Stereochemical control : Monitor diastereomeric excess (de) via HPLC with chiral columns. Compare results to DFT-predicted transition states .

Q. What crystallographic software and parameters are critical for refining the structure of this compound?

- Methodology :

- Software : Use SHELXL for refinement (high-resolution R < 0.05). Validate hydrogen bonding and torsion angles with ORTEP-3 .

- Key metrics : Flack parameter (< 0.1) confirms enantiopurity. Check for twinning using RATIO and Hooft statistics .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., bacterial enzymes or neurotransmitter receptors). Validate with MD simulations (NAMD/GROMACS) .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data from antimicrobial assays .

Q. How do data contradictions in stereochemical assignments arise, and what strategies resolve them?

- Methodology :

- Contradictions : Discrepancies between NMR-derived coupling constants and X-ray data may indicate dynamic disorder.

- Resolution : Perform variable-temperature XRD and compare anisotropic displacement parameters. Re-refine data with TWIN/BASF commands in SHELXL .

Q. What experimental assays are suitable for evaluating the biological activity of thiazolidinone derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.